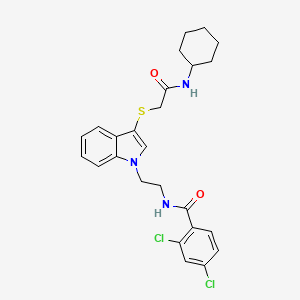

![molecular formula C18H13N3O3 B2476018 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide CAS No. 946318-77-0](/img/structure/B2476018.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

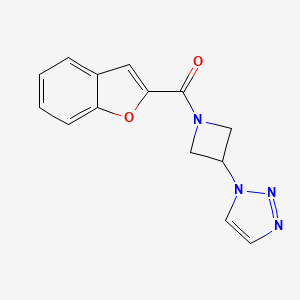

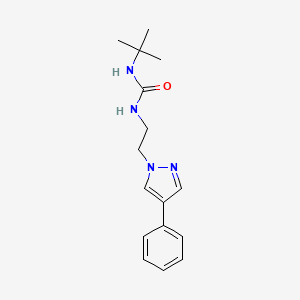

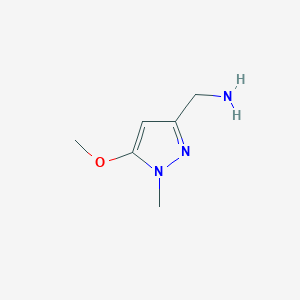

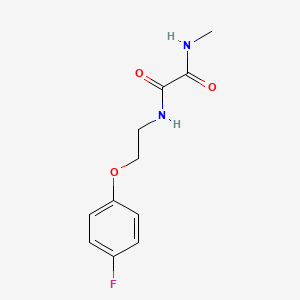

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” is a compound that belongs to the benzoxazole family . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in pharmaceuticals and various biological systems . They are structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “this compound”, can be confirmed by 1H NMR, 13C NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry Applications

Studies in heterocyclic chemistry have explored the synthesis and reactions of compounds containing oxazole and isoxazole moieties. These compounds are pivotal in the development of new synthetic routes for heterocyclic compounds, which are crucial in drug development and material science. For instance, the photochemical and thermal isomerization of 5-benzyl-aminoisoxazoles has been a significant area of study, leading to the preparation of N-benzyl-2H-azirine-2-carboxamides, which further react to afford benzamido-N-benzyl-acetamides via 5-benzylamino-oxazoles (Nishiwaki & Fujiyama, 1972).

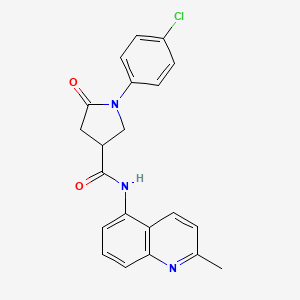

Synthesis and Bioactivity of Novel Compounds

The synthesis and bioactivity evaluation of novel benzothiazole and isoxazole derivatives have shown promising antimicrobial and anticancer properties. For example, novel analogs incorporating the benzo[d]thiazol-2-yl group have demonstrated significant antibacterial activity, especially against resistant strains of bacteria. These compounds provide a new avenue for the development of antibacterial agents with novel mechanisms of action (Palkar et al., 2017).

Anticancer and Antipsychotic Research

Research into the anticancer and antipsychotic potential of benzothiazole and isoxazole derivatives has been extensive. Certain derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development (Ravinaik et al., 2021). Additionally, benzisoxazole- and benzisothiazole-3-carboxamides have been prepared and tested for potential antipsychotic activity, showing affinity for dopamine and serotonin receptors, which are key targets in antipsychotic therapy (Hrib et al., 1994).

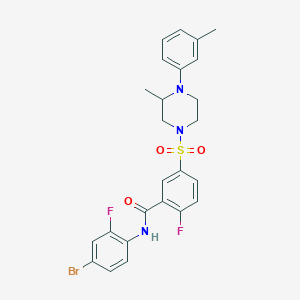

Molecular Docking and QSAR Studies

Molecular docking and quantitative structure-activity relationship (QSAR) studies have become indispensable tools in the design and development of new drugs. These computational techniques help in understanding the interaction between drug molecules and their biological targets, thereby guiding the synthesis of more effective and selective therapeutic agents. Compounds with isoxazole and benzothiazole moieties have been subjects of these studies, showing potential as templates for designing new molecules with enhanced biological activities (Sethi et al., 2016).

Zukünftige Richtungen

The future research directions for “N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” and similar compounds could involve further exploration of their pharmacological applications, given their wide range of biological activities . Additionally, more studies could be conducted to understand their synthesis processes, chemical reactions, and mechanisms of action in more detail.

Wirkmechanismus

Target of Action

It has been shown to exhibit promising activity againstStaphylococcus aureus . This suggests that the compound may target bacterial proteins or enzymes essential for the survival and proliferation of these bacteria.

Mode of Action

It is suggested that the compound interacts with its targets, possibly bacterial proteins or enzymes, leading to their inhibition . This inhibition could disrupt the normal functioning of the bacteria, thereby exerting its antibacterial effects.

Biochemical Pathways

The compound is likely to affect the biochemical pathways associated with the survival and proliferation of bacteria. By inhibiting key proteins or enzymes, it could disrupt these pathways, leading to the death of the bacteria . The exact pathways affected are yet to be determined.

Pharmacokinetics

It is suggested that the compound has a favourable pharmacokinetic profile

Result of Action

The compound has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus . It is suggested that the compound inhibits the bacteria, disrupting their normal functioning and leading to their death .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-11-9-16(24-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-15(14)23-18/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQGZNZNZJDIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl decanoate](/img/structure/B2475938.png)

![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)

![3-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B2475947.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone](/img/structure/B2475952.png)

![3,4,7,9-tetramethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2475953.png)

![3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2475954.png)